Product packaging for Cobra1(Cat. No.:)

Cobra1

Cat. No.: B1242563
M. Wt: 300.5 g/mol
InChI Key: FNEOHTTZLPHOSX-KZNAEPCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COBRA1 (Cofactor of BRCA1), also known as NELF-B, is a central component of the Negative Elongation Factor (NELF) complex, which is a critical regulator of RNA Polymerase II (RNAPII) promoter-proximal pausing during transcription elongation . This pausing is a vital regulatory checkpoint in gene expression, and its release is signaled by the phosphorylation of NELF by the positive transcription elongation factor (P-TEFb) . Researchers value this compound for its role in modulating gene expression in various contexts, including the regulation of estrogen receptor-α target genes . First identified through its interaction with the BRCT domain of the breast cancer tumor suppressor protein BRCA1, this compound has significant research value in cancer biology . Studies indicate that reduced expression levels of this compound are found in metastatic and recurrent breast cancer, suggesting its potential as a prognostic indicator for poor patient outcomes . The genetic interaction between BRCA1 and this compound is both domain- and gene-specific, highlighting a complex functional relationship that is a key area of ongoing investigation . This this compound antibody is an essential tool for scientists studying transcriptional regulation, breast cancer mechanisms, and DNA damage response pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O3 B1242563 Cobra1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(1R)-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]tridecan-1-ol

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-17(20)18-14-13-16(15-19)21-18/h16-20H,2-15H2,1H3/t16-,17-,18-/m1/s1

InChI Key

FNEOHTTZLPHOSX-KZNAEPCWSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)CO)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)CO)O

Synonyms

WHI 261
WHI-261

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cobra1

Retrosynthetic Analysis and Key Precursors for Cobra1 Synthesis

This compound is described as a mono-THF containing compound nih.gov. Retrosynthetic analysis of such a structure typically involves identifying disconnections that lead to simpler, readily available precursors. Given the tetrahydrofuran (B95107) core, potential disconnections could involve breaking bonds within the ring or at the points of attachment of the side chains. For tetrahydrofuran synthesis, common strategies include cyclization reactions of acyclic precursors containing hydroxyl and leaving groups or alkene functionalities. The specific stereochemistry of this compound nih.gov would necessitate control over the formation of stereocenters during these cyclization or coupling steps. While specific retrosynthetic routes for this compound are not detailed in the provided search results, the synthesis of related tetrahydrofuran derivatives often utilizes precursors that allow for the controlled formation of the cyclic ether and the introduction of side chains with desired configurations researchgate.net.

Development of Total Synthesis Strategies for this compound

This compound is a synthetic compound nih.gov. The development of total synthesis strategies for complex molecules like this compound, which contains a substituted tetrahydrofuran ring and specific stereocenters, typically involves assembling the molecule from smaller building blocks through a sequence of chemical reactions. The synthesis of compound 1, which corresponds to this compound, has been reported for comparative studies with other tetrahydrofuran and spiroacetal derivatives researchgate.net. Strategies for synthesizing related tetrahydrofuran derivatives, as discussed in the literature, include methods for the stereoselective preparation of the tetrahydrofuran core and the subsequent functionalization to introduce the side chains researchgate.net. The synthesis of analogous tubulin-targeting agents, some structurally related to compounds interacting with a site near this compound's binding site, has employed convergent synthesis approaches acs.org.

Stereoselective and Enantioselective Synthesis Approaches for this compound

This compound possesses defined stereochemistry nih.gov. The stereoselective or enantioselective synthesis of such a molecule is crucial to obtain the desired isomer, as different stereoisomers can have vastly different biological activities. The stereoselective preparation of tetrahydrofuran derivatives and spiroacetals has been a subject of research researchgate.net. Methods for controlling stereochemistry during the formation of the tetrahydrofuran ring and the introduction of substituents are essential for the synthesis of this compound. The synthesis of compound 1, corresponding to this compound, was undertaken for comparison with other tetrahydrofuran and spiroacetal derivatives synthesized stereoselectively researchgate.net.

Synthesis of this compound Derivatives and Structurally Related Analogs

The synthesis of derivatives and structurally related analogs of biologically active compounds like this compound is a common practice in medicinal chemistry to explore structure-activity relationships and identify compounds with improved properties. The synthesis of tetrahydrofuran and spiroacetal derivatives, including compound 1 (this compound), has been reported researchgate.net. Additionally, the synthesis of analogues of natural products that interact with tubulin, some related to the binding site of this compound, has been described, utilizing approaches like convergent synthesis acs.org. These efforts highlight the ongoing work in synthesizing compounds structurally related to this compound to understand their chemical and biological profiles.

Theoretical and Computational Investigations of Cobra1

Quantum Chemical Characterization of Cobra1 Electronic Structure

Quantum chemistry provides a fundamental framework for describing the electronic structure of molecules, including this compound. Methods rooted in quantum mechanics, such as Hartree-Fock, Density Functional Theory (DFT), and post-Hartree-Fock approaches, can be applied to calculate the ground state energy, molecular orbitals, charge distribution, and other electronic properties of this compound simonsfoundation.orgwikipedia.orggoogle.comuniversiteitleiden.nlarxiv.org. These calculations offer insights into the distribution of electrons within the molecule, which is critical for understanding its reactivity, polarity, and intermolecular interactions. For this compound, computational studies can determine the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), which are often indicative of its electron-donating and accepting capabilities, respectively. Analysis of the electrostatic potential surface can reveal regions of positive and negative charge, guiding predictions about how this compound might interact with charged or polar species. While specific detailed quantum chemical calculations for this compound were not found in the provided sources, general applications of these methods to molecules of similar size and complexity are well-established in computational chemistry universiteitleiden.nl.

Molecular Modeling of this compound Interactions with Biomolecular Targets (Non-Clinical)

Molecular modeling techniques can be used to predict how this compound might interact with biomolecular targets, such as proteins or nucleic acids, in a non-clinical context. This is particularly relevant for understanding potential binding events or molecular recognition processes. Methods like molecular docking can predict the preferred binding poses and affinities of this compound to a given target structure tarosdiscovery.commdpi.comjournalajbgmb.com. This involves computationally placing this compound into the binding site of a biomolecule and evaluating the resulting interaction energy. Subsequent analysis using techniques such as molecular dynamics simulations of the this compound-target complex can provide a more detailed picture of the stability of the interaction and the dynamic behavior of the complex nih.govnih.govnexco.ch. These computational studies can help identify potential interaction sites and provide hypotheses about the nature of the forces driving the binding, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The search results highlight the use of molecular modeling and simulation to study interactions with biomolecular targets journalajbgmb.comnih.gov, demonstrating the applicability of these methods to compounds interacting with biological macromolecules.

Prediction of Spectroscopic Properties of this compound via Computational Methods

Computational methods can predict various spectroscopic properties of this compound, aiding in its identification and characterization using experimental techniques. Quantum chemical calculations can be used to predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra wikipedia.org. These calculations can help assign experimental peaks to specific molecular vibrations. Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, assisting in the interpretation of NMR spectra and the determination of the molecular structure of this compound escholarship.org. Electronic absorption spectra (UV-Vis) can also be simulated by calculating the energies and intensities of electronic transitions wikipedia.org. While specific predicted spectroscopic data for this compound was not found, the ability of computational chemistry to predict spectral properties is well-established chemrxiv.orgarxiv.orgresearchgate.net, providing a valuable tool for complementing experimental spectroscopic studies.

Elucidation of Reaction Mechanisms Involving this compound through Theoretical Calculations

Theoretical calculations are powerful tools for investigating the mechanisms of chemical reactions involving this compound. Quantum chemical methods, particularly those capable of locating transition states, can be used to map out reaction pathways and determine the energy barriers associated with different steps ibs.re.krethz.chschrodinger.com. This allows for the prediction of reaction rates and the identification of the rate-determining step. For this compound, theoretical calculations could be applied to study its participation in various reactions, such as oxidation, reduction, hydrolysis, or reactions involving its functional groups. By comparing the energy profiles of different plausible mechanisms, computational studies can provide insights into why a reaction proceeds via a particular pathway ethz.ch. The search results demonstrate the application of theoretical calculations to elucidate reaction mechanisms in various chemical systems ibs.re.krethz.chschrodinger.comd-nb.info.

Application of Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning techniques can be applied to this compound research, particularly in the context of analyzing its properties and comparing it to other compounds. Chemoinformatics involves the use of computational tools to manage, analyze, and interpret chemical data 20visioneers15.comnih.govmdpi.com. This can include generating molecular descriptors that numerically represent the structural and chemical features of this compound, which can then be used in various analyses. Machine learning algorithms can be trained on datasets of compounds with known properties to build predictive models arxiv.orgresearchgate.net20visioneers15.comnih.govmdpi.com. These models could potentially be used to predict properties of this compound based on its molecular descriptors, or to identify other compounds with similar predicted properties. Techniques such as similarity searching within large chemical databases using chemoinformatic tools can identify compounds structurally or property-wise similar to this compound nih.gov. While specific applications to this compound were not detailed in the provided sources, the integration of chemoinformatics and machine learning is increasingly common in chemical research for tasks such as property prediction and chemical space exploration mdpi.comberkeley.edu.

Molecular Mechanisms of Action and Interactions of Cobra1 at a Fundamental Level Non Clinical

Elucidation of Cobra1 Binding Affinities and Kinetics with Specific Biomolecules (In Vitro)

In vitro studies have demonstrated specific binding interactions involving this compound with key biomolecules, notably BRCA1 and Estrogen Receptor alpha (ERα). This compound was initially identified through a yeast two-hybrid screen based on its ability to bind to the BRCT domain of the tumor suppressor BRCA1. nih.govijbs.comnih.govrupress.orggwu.edu This direct interaction between endogenous BRCA1 and this compound has been confirmed in human cells through co-immunoprecipitation assays. nih.govnih.gov Furthermore, in vitro GST pull-down assays have corroborated this binding, showing that this compound interacts with specific domains of BRCA1, particularly the first BRCT repeat (BRCT1). rupress.org Interestingly, certain cancer-predisposing mutations in the 3' region of BRCA1, such as A1708E and M1775R, have been shown to increase the affinity of BRCA1 for this compound in both co-immunoprecipitation and in vitro GST pull-down assays. mdpi.comrupress.org

This compound also physically interacts with ERα both in vivo and in vitro. nih.gov This interaction has been detected in nuclear lysates of ERα-positive breast cancer cells (MCF7) using co-immunoprecipitation. nih.gov In vitro GST pull-down assays have further confirmed the direct interaction between recombinant GST-COBRA1 and in vitro translated ERα. nih.gov Mapping studies indicate that this compound interacts with the ligand-binding domain (LBD) of ERα. nih.gov While precise quantitative binding affinity (K_d) or kinetic data (k_on, k_off) values for these interactions are not consistently reported in the examined literature, the qualitative evidence from co-IP and pull-down assays strongly supports direct physical associations with these key transcription-related proteins.

Modulation of Cellular Pathways by this compound in Model Systems (In Vitro)

This compound, as a core component of the NELF complex, exerts its influence on cellular pathways primarily through the modulation of transcription elongation. nih.govplos.orgavivasysbio.comspandidos-publications.com The NELF complex, in concert with the DSIF complex, causes RNAPII to pause at the promoter-proximal region, thereby inhibiting transcription elongation in vitro. plos.orgavivasysbio.comnih.gov This pausing mechanism is counteracted by the P-TEFb kinase complex. avivasysbio.com

This compound has been shown to modulate both estrogen-dependent and independent transcription. nih.govnih.govijbs.com In breast cancer cells, this compound modulates the movement of the transcription elongation complex at several estrogen-responsive promoters. nih.govijbs.com It physically binds to the LBD of ERα and inhibits ligand-dependent transcriptional activation by ERα at a subset of ERα-responsive genes. nih.gov Consistent with its role as a transcriptional corepressor in estrogen-mediated gene expression, ectopic expression of this compound inhibits the proliferation of ERα-positive breast cancer cells in vitro. nih.gov

Beyond estrogen signaling, this compound influences other transcriptional pathways. Overexpression of this compound has been shown to repress the transcriptional activity of the activating protein-1 (AP-1) transcription factor. medsci.orgaacrjournals.org Studies in gastric adenocarcinoma cells indicate that this compound negatively regulates TFF1 gene expression, and this regulation can occur at AP-1 binding sites, independent of estrogen signaling in this context. aacrjournals.org In hepatocellular carcinoma (HCC) cells, this compound silencing leads to a significant downregulation of survivin, a proto-oncogene frequently upregulated in malignancies, suggesting that survivin might be a downstream target mediating this compound's role in HCC proliferation and migration. spandidos-publications.com

This compound's involvement in transcriptional regulation extends to developmental genes. In mouse embryonic stem cells (ESCs), knockdown of this compound leads to the precocious expression of developmental regulators like lymphoid enhancer-binding factor 1 (Lef1), and this compound binds to the Lef1 promoter, modulating promoter-bound RNA polymerase abundance. plos.orgnih.gov This suggests a role for this compound in maintaining the undifferentiated state of ESCs by repressing unscheduled expression of developmental genes. plos.orgnih.gov

In addition to transcription, this compound has been implicated in pathways related to apoptosis. The dependence receptor TrkC triggers mitochondria-dependent apoptosis upon recruitment of this compound. researchgate.netresearchgate.net The proapoptotic "killer" fragment of TrkC (TrkC KF) interacts with this compound, and this compound is required for TrkC-induced apoptosis in vitro. researchgate.net this compound appears to shuttle TrkC KF to the mitochondria, promoting Bax activation and cytochrome c release, thus engaging the intrinsic apoptotic pathway. researchgate.netresearchgate.net

Characterization of this compound-Induced Changes in Cellular Processes (In Vitro, e.g., Microtubule Dynamics)

Modulating this compound expression levels in vitro results in notable changes in several fundamental cellular processes. A key process influenced by this compound is chromatin structure. This compound is recruited to chromosome sites by BRCA1 and is itself sufficient to induce large-scale chromatin unfolding or decondensation. nih.govrupress.org This suggests that this compound plays a role in the reorganization of higher levels of chromatin structure, which can impact nuclear functions like transcription. nih.govrupress.org

This compound modulation also significantly impacts cell proliferation, migration, and invasion in various cancer cell lines. In ERα-positive breast cancer cells, ectopic expression of this compound inhibits cell proliferation, consistent with a potential tumor suppressor function in this context. nih.govijbs.com Conversely, in hepatocellular carcinoma (HCC) cell lines like HepG2 and SNU449, silencing of this compound expression leads to a significant decrease in cell proliferation, migration, and invasion. spandidos-publications.comaucegypt.edu This is accompanied by a downregulation of proliferation markers like Ki-67 and a decrease in the expression of transcription factors mediating epithelial-mesenchymal transition (EMT) like TWIST1. aucegypt.edu Similarly, in prostate cancer cell lines, depletion of this compound leads to decreased cell viability, proliferation, and anchorage-independent growth. mdpi.com These contrasting effects highlight the context-dependent role of this compound in different cancer types.

This compound has also been shown to influence apoptosis. In HCC cells, this compound knockdown induces apoptosis. aucegypt.edu Furthermore, as mentioned, this compound is required for TrkC-induced apoptosis, enhancing cell death in cell lines like A549 and N2A. researchgate.netresearchgate.net

While the search results mention that a gene (CCDC170) affected by BRCA1 deficiency is involved in Golgi-associated microtubule dynamics and linked to ESR1 and RMND1, a direct characterization of this compound's impact on microtubule dynamics itself was not prominently found within the provided search results. nih.gov The primary cellular processes directly linked to this compound in the literature are transcriptional regulation, chromatin remodeling, cell proliferation, migration, invasion, and apoptosis.

Summary of this compound-Induced Cellular Changes (In Vitro):

Cellular ProcessEffect of this compound Modulation (In Vitro)Model System Examples
Chromatin StructureInduces large-scale chromatin unfolding/decondensation.Mammalian cells with targeted this compound expression. rupress.org
Cell ProliferationInhibited by this compound overexpression (breast cancer). nih.govijbs.com Decreased by this compound knockdown (HCC, prostate cancer). spandidos-publications.commdpi.comaucegypt.eduMCF7, HepG2, SNU449, prostate cancer cell lines. nih.govspandidos-publications.commdpi.comaucegypt.edu
Cell MigrationDecreased by this compound knockdown.HCC cell lines (HepG2, SNU449). spandidos-publications.comaucegypt.edu
Cell InvasionDecreased by this compound knockdown.HCC cell line (SNU449). aucegypt.edu
ApoptosisInduced by this compound knockdown (HCC). aucegypt.edu Required for TrkC-induced apoptosis. researchgate.netSNU449, A549, N2A cells. researchgate.netaucegypt.edu
Transcription ElongationCauses RNAPII pausing.In vitro biochemical assays, various cell lines. plos.orgavivasysbio.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs through Molecular Interaction Analysis

This compound is a protein subunit, and traditional Structure-Activity Relationship (SAR) studies typically focus on small molecule compounds and how modifications to their chemical structure affect their biological activity. For proteins like this compound, the concept of SAR is more related to identifying functional domains, interaction interfaces, and how mutations or structural alterations in the protein affect its activity and interactions.

Molecular interaction analysis has been crucial in understanding the "SAR" of this compound's function. As discussed in Section 4.1, studies have mapped the interaction domains of this compound with its binding partners. This compound interacts with the BRCT domain of BRCA1. nih.govijbs.comnih.govrupress.org Specific subdomains within the BRCA1 transactivation domain, including the BRCT repeats, are involved in this interaction. rupress.org Analysis of BRCA1 mutations has provided insight into how structural changes in BRCA1 affect its interaction with this compound. Notably, certain cancer-predisposing mutations in the 3' region of BRCA1 (e.g., A1708E, M1775R) enhance their affinity for this compound, and this increased binding correlates with an enhanced ability to induce chromatin unfolding. mdpi.comrupress.org This demonstrates a form of SAR where mutations in one interacting protein (BRCA1) influence the binding and functional outcome related to its partner (this compound).

This compound itself contains three repeats of the LXXLL motif, which are often found in transcription coactivators and mediate ligand-dependent interactions with steroid hormone receptors. rupress.org This structural feature likely contributes to this compound's interaction with ERα. nih.govnih.gov

While the literature describes the function of this compound as part of the multi-subunit NELF complex and its interaction with other proteins, detailed SAR studies involving systematic modifications of the this compound protein structure itself (beyond identifying interaction domains or the effect of mutations in binding partners) and their impact on specific activities (like RNAPII pausing kinetics or chromatin unfolding efficiency) are not extensively detailed in the provided search results. The functional activity of this compound is intrinsically linked to its incorporation into the NELF complex and its ability to interact with other components of the transcriptional machinery and nuclear receptors.

Comparative Analysis of this compound Activity in Different Biological Contexts (In Vitro, e.g., various cell lines)

Comparative analysis of this compound activity across different in vitro biological contexts, particularly in various cell lines, reveals a complex and sometimes contrasting role for this protein.

In breast cancer cell lines (e.g., MCF7), this compound has often been associated with a tumor suppressor function. nih.govijbs.com Its expression is reported to be reduced in metastatic and recurrent breast cancer, and ectopic expression inhibits the growth of ERα-positive breast cancer cells. nih.govnih.govijbs.comresearchgate.net This aligns with its role in repressing estrogen-dependent transcription. nih.gov

In stark contrast, studies in hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, SNU449) suggest an oncogenic role for this compound. spandidos-publications.comaucegypt.edu this compound is frequently overexpressed in HCC tissues and cell lines compared to normal liver tissue. spandidos-publications.comaucegypt.edu Knockdown of this compound in these cells significantly decreases proliferation, migration, and invasion and induces apoptosis. spandidos-publications.comaucegypt.edu

Similarly, in prostate cancer cell lines, this compound appears to play a role in promoting cancer progression. mdpi.com It is aberrantly expressed in prostate tumors and positively influences androgen receptor (AR) target gene expression. mdpi.com Depletion of this compound reduces cell viability, proliferation, and anchorage-independent growth in these cell lines. mdpi.com

In upper gastrointestinal adenocarcinomas (UGCs), this compound is also overexpressed and acts as an inhibitor of TFF1 expression, suggesting a regulatory role in tumorigenesis in this context. aacrjournals.org

Furthermore, studies in mouse embryonic stem cells (ESCs) highlight a crucial role for this compound in early embryogenesis and in maintaining the undifferentiated state of ESCs by preventing unscheduled expression of developmental genes. plos.orgnih.gov

These comparative analyses demonstrate that the biological activity and functional consequences of this compound expression are highly dependent on the specific cellular context and tissue origin. Its role can shift from tumor suppressive (e.g., breast cancer) to oncogenic (e.g., HCC, prostate cancer), reflecting the intricate interplay between this compound, its interacting partners, and the specific transcriptional programs active in different cell types.

Summary of Comparative Activity in Different Cell Lines (In Vitro):

Cell Line TypeObserved Role/Activity of this compound (In Vitro)Key Findings
ERα-positive Breast CancerTumor Suppressor-like; Inhibits proliferation.Ectopic expression inhibits growth; Reduced expression in metastatic cancer. nih.govnih.govijbs.com
Hepatocellular Carcinoma (HCC)Oncogenic; Promotes proliferation, migration, invasion; Inhibits apoptosis.Overexpressed in tumors/cell lines; Knockdown decreases proliferation/migration/invasion, induces apoptosis; Downregulates survivin. spandidos-publications.comaucegypt.edu
Prostate CancerOncogenic; Promotes viability, proliferation, anchorage-independent growth.Aberrantly expressed in tumors; Depletion decreases viability/proliferation/growth; Influences AR target genes. mdpi.com
Upper Gastrointestinal Adeno.Regulator of gene expression (e.g., TFF1); Role in tumorigenesis.Overexpressed; Negatively regulates TFF1 expression. aacrjournals.org
Mouse Embryonic Stem CellsEssential for maintaining undifferentiated state; Represses developmental genes.Knockdown leads to precocious developmental gene expression; Binds to Lef1 promoter. plos.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of Cobra1 in Research Settings

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Cobra1 Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution, providing insights into their dynamic properties and molecular interactions at an atomic level. nih.gov In the study of this compound, NMR has been instrumental in elucidating the structure of its functionally critical bromodomain.

Research has successfully determined the solution structure of the human BRD7 bromodomain using multidimensional NMR spectroscopy. The analysis revealed that the bromodomain adopts a canonical left-handed four-helix bundle topology, a conserved structural fold within the bromodomain family. nih.gov This structure consists of four alpha-helices (αZ, αA, αB, αC) connected by variable loop regions. nih.gov

NMR titration experiments, which involve monitoring chemical shift perturbations upon the addition of a ligand, were used to map the binding interface and affinity of the BRD7 bromodomain with various acetylated histone peptides. These studies showed that the BRD7 bromodomain binds with weak affinity to acetylated lysine (B10760008) residues on peptides derived from histone H3 and H4, indicating a degree of promiscuity in its interactions in vitro. nih.gov Furthermore, NMR-based fragment screening has been employed to identify novel small molecule chemotypes that bind to the BRD7 bromodomain, providing starting points for the development of selective chemical probes.

Table 1: NMR Structural Features of the this compound (BRD7) Bromodomain This interactive table summarizes key findings from NMR structural studies.

Feature Description Reference
PDB ID 2I7K nih.gov
Technique Solution NMR Spectroscopy nih.gov
Structural Fold Left-handed four-helix bundle (αZ, αA, αB, αC) nih.gov
Binding Partners Acetylated lysine peptides from Histone H3 (K9ac, K14ac) and Histone H4 (K8ac, K12ac, K16ac) nih.gov

| Binding Affinity | Weak affinity (millimolar range) determined by NMR titration | nih.gov |

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification in Research Samples

Mass spectrometry (MS) is an indispensable tool in proteomics for the identification, quantification, and characterization of proteins and their post-translational modifications (PTMs). nih.gov In the context of this compound/BRD7 research, MS-based approaches have been pivotal.

Functional proteomics studies combining techniques like proximity-dependent biotinylation (BioID) with MS have been used to map the interactome of this compound. This has provided insights into its role within the multi-subunit mSWI/SNF chromatin remodeling complexes, revealing dynamic interactions with other subunits like BRD9. acs.org The mass spectrometry proteomics data from such studies are often deposited in public repositories like MassIVE and ProteomeXchange for broader scientific use. acs.org

"Bottom-up" proteomics, where the protein is enzymatically digested into peptides before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the standard method for identifying this compound in complex biological samples such as cell lysates. The resulting peptide fragment spectra are matched against protein sequence databases to confirm the presence of this compound. This approach also enables the quantitative analysis of this compound expression levels between different cellular states.

Furthermore, MS is critical for identifying PTMs on this compound, which can significantly regulate its function. nih.gov Data aggregated in resources like the ProteomicsDB show mass spectrometry-based evidence for phosphorylation sites on the mouse homolog of this compound (BRD7), highlighting the role of MS in mapping these crucial regulatory modifications. proteomicsdb.org

X-ray Crystallography and Structural Determination of this compound and its Complexes

X-ray crystallography provides high-resolution static snapshots of protein structures, offering detailed views of molecular architecture and ligand-protein interactions. This technique has been successfully applied to the bromodomain of this compound (BRD7), yielding crucial information for structure-based drug design.

Researchers have determined several high-resolution co-crystal structures of the BRD7 bromodomain bound to various small-molecule inhibitors. These structures have been instrumental in understanding the molecular basis of inhibitor potency and selectivity. nih.gov For instance, comparative structural analysis of the BRD7 and BRD9 bromodomains, which share 62% sequence identity, revealed subtle differences in their acetylated lysine binding pockets that can be exploited for the design of selective inhibitors. nih.gov The crystal structures show how different chemical scaffolds occupy the binding site and detail the key hydrogen bonds and hydrophobic interactions that stabilize the complexes. This structural information provides a rational framework for the development of next-generation chemical probes targeting BRD7. nih.gov

Table 2: Selected PDB Entries for this compound (BRD7) Bromodomain Crystal Structures This interactive table lists key crystallographic data for the BRD7 bromodomain complexed with various ligands.

PDB ID Ligand Resolution (Å) Key Structural Insights Reference
6PPA Unliganded (Apo) 1.77 Reveals the native conformation of the binding pocket. nih.gov
6V1E BI-7273 1.85 Shows binding mode of a dual BRD7/9 inhibitor. nih.gov
6V1F BI-9564 1.95 Illustrates binding of another dual inhibitor, highlighting structural differences with BRD9. nih.gov
6V17 I-BRD9 1.95 Details interactions of a potent BRD9 inhibitor within the BRD7 binding site. nih.gov

| 6V1H | Bromosporine | 2.10 | Shows binding of a broad-spectrum bromodomain inhibitor. | nih.gov |

Chromatographic Techniques for Purification and Purity Assessment of this compound (HPLC, GC, SFC)

The production of pure, active this compound protein is a prerequisite for structural and functional studies. Chromatographic techniques, particularly those based on high-performance liquid chromatography (HPLC), are central to the purification and quality control of recombinant this compound. uhplcs.comsinobiological.com While gas chromatography (GC) and supercritical fluid chromatography (SFC) are not typically used for protein purification, liquid chromatography is essential.

A common strategy for purifying the recombinant bromodomain of this compound (BRD7) involves a multi-step process utilizing Fast Protein Liquid Chromatography (FPLC), an HPLC-based system. nih.gov The process typically begins with affinity chromatography. For example, a BRD7 construct with an N-terminal hexa-histidine (His6) tag is expressed in E. coli. The cell lysate is then passed through an immobilized Ni2+ affinity chromatography column, where the His-tagged protein specifically binds. nih.gov

Following elution from the affinity column, the His6-tag is often cleaved by a specific protease (e.g., TEV protease). A second pass through the Ni2+ column removes the cleaved tag and any remaining uncleaved protein. The final polishing step is typically size-exclusion chromatography (SEC), which separates proteins based on their hydrodynamic radius. nih.gov This step removes aggregates and other protein impurities, yielding a monomeric and highly pure BRD7 protein sample. nih.gov The purity of the final sample is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), with successful protocols achieving >95% purity. nih.gov

Table 3: Typical Purification Workflow for Recombinant this compound (BRD7) Bromodomain This interactive table outlines the chromatographic steps for obtaining high-purity BRD7 protein.

Step Chromatographic Method Principle Purpose
1. Capture Immobilized Metal Affinity Chromatography (IMAC) Specific binding of a His-tag to Ni2+ ions immobilized on a resin. Initial capture of the target protein from crude cell lysate.
2. Intermediate Subtractive IMAC Re-application of the sample to the IMAC column after tag cleavage. Removal of the cleaved His-tag and uncleaved protein.
3. Polishing Size-Exclusion Chromatography (SEC) Separation of molecules based on their size and shape. Removal of aggregates and final purification to homogeneity.

| 4. Assessment | SDS-PAGE | Electrophoretic separation of proteins based on mass. | Verification of purity and molecular weight. |

Development of Novel Analytical Methodologies for this compound Detection in Complex Matrices (Non-Clinical)

The ability to specifically detect and quantify this compound in complex biological matrices like cell lysates and tissue extracts is crucial for functional studies. To this end, novel analytical methods, primarily immunoassays, have been developed.

A key development was the generation of a highly specific rabbit polyclonal anti-Cobra1 antibody. nih.gov This was achieved by immunizing rabbits with a purified glutathione (B108866) S-transferase (GST)-Cobra1 fusion protein. The resulting antisera were purified by affinity chromatography to ensure high specificity. The utility of this antibody was demonstrated through several applications:

Western Blotting : The antibody successfully detected both recombinant and endogenously expressed this compound in various human cell lines, allowing for the analysis of its expression levels. nih.govptglab.com

Enzyme-Linked Immunosorbent Assay (ELISA) : The developed antibody showed a high titer, making it suitable for developing sensitive ELISA-based quantification assays. nih.gov

Immunofluorescence (IF) and Immunohistochemistry (IHC) : These techniques, using the specific antibody, confirmed that this compound is a nuclear protein, providing critical information about its subcellular localization and distribution in tissues. nih.govthermofisher.com

The development of these specific antibodies and the corresponding immunoassay platforms represents a significant advancement, providing essential tools to investigate the biological roles of this compound in non-clinical research settings. nih.govcellsignal.com Commercially available ELISA kits and validated antibodies are now widely used for the routine detection and quantification of this compound/BRD7. antibodies-online.com

Exploring Novel Applications and Research Directions for Cobra1

Design and Synthesis of Cobra1-Based Probes for Molecular Biology Research

The study of this compound's function within the cellular milieu has been significantly advanced by the development of specific molecular probes. These tools, primarily in the form of monoclonal and polyclonal antibodies, are indispensable for a variety of biochemical and immunological applications aimed at elucidating the protein's roles in gene expression and cancer.

Researchers have successfully developed highly specific rabbit polyclonal anti-Cobra1 antibodies. nih.gov These antibodies are generated using a GST-Cobra1 fusion protein as an immunogen and have been validated for their ability to detect this compound protein levels in various breast cancer cell lines through Western blotting. nih.gov Furthermore, immunofluorescence analysis using these antibodies has confirmed that this compound is a nuclear protein, consistent with its role in transcriptional regulation. nih.gov

Commercially available monoclonal antibodies against this compound are also utilized as molecular tools for diverse biochemical applications. moleculardepot.com These antibodies are produced from a single clone of immune cells, ensuring high specificity for the this compound protein. moleculardepot.com Their applications include Western Blot (WB), Immunohistochemistry (Paraffin) (IHC (P)), and Chromatin Immunoprecipitation (ChIP) assays, which are crucial for studying protein-DNA interactions and this compound's role in chromatin remodeling. thermofisher.com

Table 1: Applications of this compound-Based Molecular Probes

Probe Type Application Research Focus
Polyclonal Antibody Western Blotting, Immunofluorescence Determining this compound protein levels and subcellular localization in cancer cell lines. nih.gov

It is important to note that while the term "COBRA" has also been associated with "Combined binary ratio labeling of nucleic-acid probes" for fluorescence in situ hybridization (FISH), this is a distinct methodology and not directly related to the this compound protein itself. researchgate.netnih.govspringernature.com

Investigation of this compound as a Tool for Studying Fundamental Biological Processes (In Vitro)

In vitro studies have been instrumental in delineating the function of this compound in fundamental biological processes, particularly in the regulation of transcription. As a core subunit of the NELF complex, this compound is involved in stalling RNA polymerase II (RNAPII) near the promoter region of genes, thereby acting as a crucial checkpoint for transcriptional elongation. nih.govnih.gov

Experimental approaches to investigate this compound's function often involve the modulation of its expression in cell lines. For instance, small hairpin RNA (shRNA)-mediated gene knockdown of this compound in breast cancer cells has been used to study its impact on global transcription. nih.gov Such studies have revealed a significant overlap between genes regulated by this compound and those regulated by BRCA1, suggesting they participate in common gene regulatory pathways to suppress breast cancer progression. nih.gov

Conversely, overexpression of this compound in certain cell lines has been shown to enhance anchorage-independent growth, a hallmark of cellular transformation. nih.gov These in vitro findings highlight the paradoxical nature of this compound, which can act as both a tumor suppressor and an oncogene depending on the cellular context. nih.govnih.gov

Table 2: In Vitro Models for Studying this compound Function

Cell Line Models Experimental Approach Key Findings
BPH1, LNCaP, DU145 (Prostate) Overexpression and silencing of this compound This compound overexpression enhanced anchorage-independent growth; silencing decreased it. nih.gov

Future Theoretical and Computational Advancements in this compound Studies

Computational approaches are becoming increasingly vital for understanding the complex biological systems in which this compound operates. While specific computational models solely focused on the this compound protein are not extensively detailed in the provided search results, the broader field of computational biology offers powerful tools to advance this compound research.

The "COBRA" (COnstraint-Based Reconstruction and Analysis) Toolbox, a software suite for systems biology, provides a framework for modeling metabolic networks. nih.govvu.nl While not directly designed for studying transcriptional regulation by this compound, the principles of constraint-based modeling could be adapted to model the complex network of gene regulation in which this compound participates.

Future computational studies could focus on:

Molecular Dynamics Simulations: To understand the conformational changes in this compound upon binding to BRCA1, other NELF subunits, or DNA.

Protein-Protein Docking: To predict and analyze the interaction interfaces between this compound and its various binding partners.

Systems-Level Modeling: To integrate experimental data from genomics, transcriptomics, and proteomics to build a comprehensive model of the NELF-mediated transcriptional control network.

The COBRA Lab, which focuses on computational genomics and RNA therapeutics, utilizes bioinformatics and machine learning to diagnose and cure human diseases. thecobralab.com Similar computational approaches could be applied to analyze large datasets related to this compound expression in different cancers to identify prognostic biomarkers or potential therapeutic targets.

Unanswered Questions and Challenges in this compound Chemical Research

Despite significant progress in understanding the role of this compound, several critical questions and challenges remain at the forefront of its chemical and biological research.

One of the most significant paradoxes is the dual role of this compound as both a tumor suppressor and an oncogene. nih.gov While it was initially identified for its tumor-suppressive functions in breast cancer, subsequent studies have provided evidence for its oncogenic role in prostate cancer. nih.govnih.gov A key unanswered question is how these context-dependent functions are determined. The cell type-specific effects of a globally acting factor like this compound present a major challenge in understanding its mechanism of action. researchgate.net

Further research is needed to elucidate the precise molecular mechanisms by which this compound modulates transcription. While its role in promoter-proximal pausing of RNAPII is established, the specific signals that regulate this compound's activity and its release from paused complexes are not fully understood. nih.govcellsignal.com

Addressing these questions will require a multidisciplinary approach, combining advanced techniques in molecular and cellular biology, biochemistry, structural biology, and computational modeling. The continued investigation of this compound holds the promise of not only deepening our understanding of fundamental gene regulation but also opening new avenues for therapeutic intervention in cancer and other diseases.

Q & A

Q. How is this compound expression quantified in hepatocellular carcinoma (HCC) research?

  • Methodological Answer : Quantitative PCR (qPCR) normalizes this compound mRNA levels to housekeeping genes (e.g., B-ACTIN) in paired tumor/non-tumor tissues. Western blotting with antibodies against this compound protein validates expression differences. Statistical significance is assessed via t-tests or ANOVA for small sample sizes (e.g., n = 15), with box plots illustrating distribution trends .

Q. What are standard methods to study this compound's interaction with BRCA1?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) assays using BRCA1-specific antibodies in cell lysates confirm physical interaction. Functional studies involve chromatin immunoprecipitation (ChIP-seq) to identify co-regulated genes. Mutagenesis of BRCA1's BRCT domain (e.g., A1708E, M1775R) tests binding affinity changes, with luciferase reporters measuring transcriptional activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo models of this compound function?

  • Methodological Answer : In vitro models (e.g., embryo culture) may lack systemic factors (e.g., maternal signaling), necessitating conditional KO mice or organoid systems. For embryonic lethality, compound mutants (e.g., this compound<sup>-/-</sup>; p53<sup>-/-</sup>) are generated to test genetic rescue. Longitudinal imaging and single-cell RNA-seq can reconcile developmental-stage-specific discrepancies .

Q. What strategies validate this compound's role as a transcriptional cofactor competing with AP1?

  • Methodological Answer : siRNA-mediated this compound knockdown in AP1-driven reporter assays quantifies transcriptional activity changes. Electrophoretic mobility shift assays (EMSAs) test DNA-binding competition between this compound and AP1 subunits (c-JUN/c-FOS). In vivo ductal morphogenesis assays in mammary glands (e.g., alveologenesis defects in this compound KO mice) link transcriptional activity to tissue differentiation .

Q. How to design CRISPR-Cas9 experiments to study this compound's genetic interactions with Brca1?

  • Methodological Answer : Dual sgRNAs target This compound and Brca1 in murine models, with phenotypic analysis (e.g., mammary gland development defects). Complementation assays (e.g., transgene rescue) confirm specificity. RNA-seq identifies overlapping gene networks, while survival assays (e.g., irradiation sensitivity) test functional synergy .

Q. What statistical frameworks address variability in this compound expression data across HCC cohorts?

  • Methodological Answer : Multivariate regression adjusts for confounders (e.g., tumor stage, patient age). Meta-analysis harmonizes datasets using standardized normalization (e.g., fragments per kilobase million, FPKM). Bootstrapping validates small-sample findings (n < 20), and ROC curves assess this compound's diagnostic utility .

Methodological Best Practices

Q. How to ensure reproducibility in this compound interaction studies?

  • Guidelines : Document antibody validation (e.g., KO cell lysates for Western blot specificity). Replicate Co-IP/ChIP-seq experiments across independent cell lines. Share protocols via platforms like Protocols.io , adhering to MIAME (microarray) or ARRIVE (animal study) standards .

Q. What controls are critical in this compound knockdown/knockout experiments?

  • Guidelines : Include scramble siRNA or wild-type littermates as negative controls. Rescue experiments with cDNA complementation confirm phenotype specificity. Monitor off-target effects via RNA-seq or proteomics. For embryonic studies, track litter sizes and maternal health to exclude confounding stress .

Data Interpretation Challenges

Q. How to distinguish this compound's direct vs. indirect effects on chromatin structure?

  • Analytical Approach : Combine CRISPRi/a (interference/activation) with ATAC-seq to map chromatin accessibility changes. Hi-C paired with this compound ChIP-seq identifies 3D interaction hubs. Pharmacological inhibition of downstream pathways (e.g., TGF-β) tests epistatic relationships .

Q. Why do some studies report this compound as oncogenic in HCC but essential in development?

  • Resolution : Context-dependent roles arise from tissue-specific interaction partners (e.g., AP1 in cancer vs. BRCA1 in development). Isoform-specific antibodies or splice variant knockdowns clarify functional diversity. Patient-derived xenografts (PDXs) model HCC heterogeneity, while developmental studies use lineage tracing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.